3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZHGHORPDCOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc iodide or aluminum chloride can be used to enhance the reaction rate and selectivity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH2Cl) moiety serves as a primary reactive site for nucleophilic displacement reactions :
Mechanistic Insight : The electron-withdrawing oxazole ring enhances the electrophilicity of the adjacent chloromethyl carbon, facilitating SN2 pathways .
Ring-Opening and Functionalization
The 1,2-oxazole ring undergoes selective cleavage under acidic or reductive conditions :
Acid-Mediated Ring Opening
- Conditions : Concentrated HCl in dioxane (20°C, 24 h)
- Product : N-Acyl-β-chloroenamine derivative
- Key Observation : Protonation at N1 initiates ring cleavage, preserving the phenyl and methyl substituents .
Reductive Ring Modification
- Catalytic Hydrogenation : H2/Pd-C in EtOAc (50 psi, 12 h) converts the oxazole to a dihydroimidazole analog .
- Selectfluor Fluorination : Au-catalyzed fluorination at C4 (60°C, 6 h) yields 4-fluoro-1,2-oxazole derivatives (82% yield) .
Cycloaddition and Cross-Coupling Reactions
The electron-deficient oxazole ring participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile oxide | Toluene, 80°C, 8 h | Bicyclic isoxazoline-oxazole hybrid | 68% |
| Azide derivatives | CuI, DIPEA, DMF (rt) | Triazole-conjugated oxazole | 74% |
Notable Limitation : Steric hindrance from the 4-methyl and 5-phenyl groups reduces reactivity with bulky dienophiles .
Oxidative Transformations
Controlled oxidation modifies the methyl substituent:
Scientific Research Applications
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole with structurally related isoxazole derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- The chloromethyl group at position 3 is a common reactive site across these compounds, enabling alkylation or nucleophilic substitution for further functionalization .
- Aromatic substituents (e.g., phenyl, thienyl, dichlorophenyl) enhance π-π stacking interactions, improving binding affinity in drug-receptor systems .
- Aliphatic groups (e.g., ethyl, methyl) increase lipophilicity, influencing bioavailability and metabolic stability .
Structural Isomerism :
- Compounds like 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole () differ in ring atom positions (1,3-oxazole vs. 1,2-oxazole), altering electronic distribution and reactivity .
Applications :
- Pharmaceuticals : Derivatives with bulky aromatic groups (e.g., dichlorophenyl) are prioritized in drug discovery for target specificity .
- Agrochemicals : Methyl and ethyl substituents are common in pesticides due to their balance of stability and biodegradability .
Research Findings and Trends
- Synthetic Routes : Cyclization of chalcones with hydroxylamine derivatives (e.g., ) is a prevalent method for isoxazole synthesis. For example, 3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole was synthesized via cyclization of chalcone precursors with hydroxylamine hydrochloride .
- Pharmacological Potential: Isoxazole derivatives exhibit neuropharmacological activity, with substituted phenyl groups modulating GABA receptor interactions ().
- Material Science : The thienyl-substituted derivative () demonstrates utility in conductive polymers due to sulfur’s electron-donating properties .
Biological Activity
Introduction
3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is . The structure features a chloromethyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring, which is known for its bioisosteric properties that can influence biological activity.
Anticancer Activity
Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. A study highlighted that certain substituted oxazoles demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cells. For instance, a derivative of 1,2,4-oxadiazole exhibited an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent anticancer activity .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | OVXF 899 (Ovarian) | 2.76 |
| Oxazole Derivative B | PXF 1752 (Pleura) | 9.27 |
| Oxazole Derivative C | MCF-7 (Breast) | 0.65 |
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been explored. Certain compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess potent antibacterial activity against multidrug-resistant strains . This suggests potential applications in treating infections caused by resistant bacterial strains.
Antiviral Activity
Recent studies have investigated the antiviral potential of oxazole derivatives against viruses such as SARS-CoV-2. Compounds were found to interact with the ACE2 receptor, inhibiting viral entry into host cells. The binding affinity of these compounds was significantly higher than that of known inhibitors, suggesting their potential as therapeutic agents in viral infections .
The mechanisms by which 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that certain oxazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Interference with Viral Replication : The ability to bind to viral receptors suggests a mechanism by which these compounds can prevent viral entry and replication .
Case Study 1: Anticancer Efficacy
A study conducted on a series of substituted oxazoles demonstrated their efficacy against various cancer types. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity against targeted cancer cell lines.
Case Study 2: Antiviral Potential
In vitro studies on the interaction between oxazole derivatives and the ACE2 receptor revealed promising results in inhibiting SARS-CoV-2 entry into cells. The binding energy calculations indicated strong interactions, suggesting these compounds could be developed further as antiviral agents.
Q & A
Q. Critical Parameters :
- Moisture-sensitive steps require inert atmosphere (N₂/Ar).
- Monitor reaction progress via TLC (Rf ≈ 0.3 in 7:3 hexane:EtOAc).
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
Methodological Answer :
SC-XRD provides atomic-level resolution of bond lengths, angles, and crystal packing. Key steps include:
Crystal Growth : Slow evaporation of a saturated DCM/hexane solution at 4°C to obtain suitable crystals.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 200 K to minimize thermal motion .
Structure Refinement : Employ SHELXL for least-squares refinement, incorporating hydrogen bonding constraints and anisotropic displacement parameters .
Q. Example Crystallographic Data (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R Factor | 0.037 |
| wR Factor | 0.103 |
| C–C Bond Accuracy | ±0.002 Å |
| Temperature | 200 K |
Interpretation : Discrepancies in bond lengths (e.g., C–Cl vs. C–N) can indicate electron delocalization or steric strain .
Basic: Which spectroscopic techniques are most effective for characterizing the chloromethyl group in this compound?
Q. Methodological Answer :
¹H NMR : The chloromethyl (–CH₂Cl) protons appear as a singlet or multiplet at δ 4.5–5.0 ppm (split due to coupling with adjacent methyl groups).
¹³C NMR : The CH₂Cl carbon resonates at δ 40–45 ppm, while the oxazole C3 (adjacent to Cl) appears downfield (~δ 150 ppm) .
IR Spectroscopy : C–Cl stretch observed at 650–750 cm⁻¹; oxazole ring vibrations at 1600–1650 cm⁻¹.
Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments.
Advanced: How do hydrogen-bonding networks influence the solid-state packing of this compound, and how are they analyzed?
Methodological Answer :
Hydrogen bonding dictates molecular aggregation. To analyze:
Identify Donors/Acceptors : The oxazole N–O group acts as an acceptor, while aromatic C–H groups may serve as donors.
Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings from N–O⋯H–C interactions) .
Topology Tools : Software like Mercury (CCDC) generates interaction maps, quantifying distances (2.8–3.2 Å) and angles (120–180°).
Case Study : In analogous oxazole derivatives, π-stacking of phenyl rings and N–O⋯H–C interactions stabilize layered packing .
Advanced: How should researchers reconcile discrepancies between computational reactivity predictions and experimental results?
Q. Methodological Answer :
Modeling Setup : Perform DFT calculations (e.g., Gaussian09) with solvent corrections (PCM model for DCM) and dispersion forces (GD3).
Experimental Validation : Compare computed activation energies with kinetic data (e.g., Arrhenius plots from NMR monitoring).
Error Sources :
- Overestimated steric effects in gas-phase models.
- Neglect of solvent-assisted pathways.
Example : If computations predict facile nucleophilic substitution at the chloromethyl group but experiments show sluggish reactivity, consider steric hindrance from the 4-methyl and 5-phenyl groups .
Basic: What strategies optimize the stability of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole during storage?
Q. Methodological Answer :
Storage Conditions :
- Temperature: –20°C in amber vials to prevent light-induced degradation.
- Atmosphere: Argon-filled containers to minimize hydrolysis.
Stability Monitoring :
- Periodic ¹H NMR checks for CH₂Cl signal integrity.
- HPLC-MS (C18 column, 70:30 MeCN:H₂O) to detect hydrolyzed byproducts (e.g., –CH₂OH).
Critical Note : The chloromethyl group is prone to hydrolysis; silica gel desiccants in storage containers are essential .
Advanced: How can electron-density maps from SC-XRD clarify electronic effects in the oxazole ring?
Q. Methodological Answer :
Multipole Refinement : Use HARt or XD2006 to model electron density around the oxazole ring.
Laplacian Analysis : Identify regions of charge depletion (e.g., N–O group) and accumulation (C–Cl bond).
Correlation with Reactivity : High electron density at C3 (chloromethyl site) correlates with susceptibility to nucleophilic attack .
Example : A negative Laplacian at the chloromethyl carbon indicates electrophilic character, consistent with SN₂ reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
